molecular formula C21H23N7 B15296034 N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

Cat. No.: B15296034
M. Wt: 373.5 g/mol
InChI Key: HGHDRKJHOUHEHA-UHFFFAOYSA-N
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Description

N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a diethylamino group, a phenyl ring, a pyrazolo[1,5-b]pyridazine moiety, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine typically involves multi-step reactions. One common approach is the condensation of a diethylamino-substituted benzaldehyde with a pyrazolo[1,5-b]pyridazine derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and solvents would be tailored to minimize costs and environmental impact while maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethylamino group can yield N-oxide derivatives, while halogenation of the aromatic rings can produce halogenated intermediates that can be further functionalized .

Mechanism of Action

The mechanism of action of N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and for studying complex biological systems .

Properties

Molecular Formula

C21H23N7

Molecular Weight

373.5 g/mol

IUPAC Name

N-[3-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26)

InChI Key

HGHDRKJHOUHEHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

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